Obestatin(rat)

Description

Historical Context of Obestatin (B13227) Discovery in Rat Models

Obestatin was first identified in 2005 through a bioinformatics approach, subsequently isolated from rat stomach extracts. mdpi.combioscientifica.comnih.govnih.gov This discovery marked a significant development in the understanding of the ghrelin gene family. Early research in rat models suggested that obestatin, a 23-amino acid peptide, possessed biological activities that were notably different from, and often opposite to, those of ghrelin. Specifically, initial studies indicated that obestatin could suppress food intake, reduce body weight gain, and inhibit jejunal contractions in rats, contrasting with ghrelin's known orexigenic (appetite-stimulating) properties. bioscientifica.comnih.govnih.govmdpi.comnih.govresearchgate.netdergipark.org.trnih.gov These findings positioned obestatin as a potential counter-regulatory hormone to ghrelin in the complex system of energy balance regulation.

Elucidation of Obestatin Origin from the Preproghrelin Gene in Rats

A fundamental aspect of obestatin research has been understanding its genetic origin. Obestatin is encoded by the same gene that produces ghrelin, known as the GHRL gene. mdpi.combioscientifica.commdpi.comnih.govkarger.comnih.govoatext.comwikipedia.orgresearchgate.net Both peptides arise from the post-translational processing of a common precursor protein, preproghrelin. mdpi.comnih.govkarger.comnih.govwikipedia.org This shared origin implies a coordinated, yet distinct, functional output from a single genetic locus. While ghrelin is a 28-amino acid peptide, obestatin is a 23-amino acid peptide. nih.govwikipedia.org The precise biochemical pathways and enzymatic cleavages that lead to the generation of mature obestatin from the preproghrelin peptide have been subjects of investigation, with some research suggesting it may be cleaved from a form of ghrelin. wikipedia.org

Evolution of Research Perspectives on Obestatin (rat) Biological Functions

The initial research on obestatin in rat models largely characterized it as an anorectic peptide, directly opposing ghrelin's role in stimulating appetite and promoting weight gain. bioscientifica.comnih.govnih.govmdpi.comnih.govresearchgate.netdergipark.org.trnih.gov Studies demonstrated that obestatin could inhibit food intake and reduce body weight in rodents. bioscientifica.comnih.govnih.govresearchgate.netdergipark.org.tr Furthermore, it was proposed to be a ligand for the G-protein coupled receptor GPR39, although this association has faced considerable debate and remains controversial, with other potential receptors also being investigated. mdpi.comnih.govresearchgate.netnih.govoatext.com

However, as research progressed, a more nuanced and complex picture of obestatin's functions emerged. A significant body of work failed to consistently replicate the initial anorectic effects, leading to a re-evaluation of its role in feeding behavior and body weight regulation. nih.govresearchgate.netresearchgate.net Some researchers even proposed renaming it "ghrelin-associated peptide" due to the lack of consistent physiological effects. researchgate.net Beyond appetite regulation, other potential functions began to be explored, including roles in sleep regulation (contrasting with ghrelin's wakefulness-promoting effect), modulation of insulin (B600854) secretion, protection against pancreatitis, and involvement in cardiovascular function. bioscientifica.commdpi.comnih.govoatext.com

Research also investigated obestatin's presence and potential function during development. Studies in perinatal rats revealed that obestatin, along with ghrelin, is present in the pancreas and stomach from fetal stages through postnatal development, suggesting a potential role in early metabolic programming. karger.comnih.gov

Table 1: Perinatal Expression of Ghrelin and Obestatin in Rat Pancreas

| Time Point | Total Ghrelin (pg/ml) | Acylated Ghrelin (pg/ml) | Obestatin (pg/ml) | % Acylated Ghrelin | Notes |

| F20 (Fetal) | Not specified | 18 wikipedia.org | Not specified | 1.8 [0.6] | Obestatin concentrations were markedly lower than total ghrelin. karger.comnih.gov |

| PN1 (Postnatal) | Decreased post-birth | Increased 3x from F20 | Not specified | Not specified | Total ghrelin and obestatin concentrations decreased progressively from PN1 to PN21 in the pancreas. karger.comnih.gov |

| PN6 | Not specified | 122 | Not specified | Not specified | Significant positive correlations observed between postnatal obestatin, ghrelin, and insulin concentrations in the pancreas (p < 0.02). karger.comnih.gov |

| PN12 | Not specified | Not specified | Not specified | 39.7 [13.0] | The percentage of acylated ghrelin increased significantly from F20 to PN12 (p < 0.05). karger.comnih.gov |

| PN21 | Not specified | Not specified | Decreased | Not specified | Total ghrelin and obestatin concentrations decreased progressively from PN1 to PN21 in the pancreas. karger.comnih.gov |

Note: Values are presented as mean [standard deviation] where available. "Not specified" indicates data not detailed in the provided snippets.

Current Paradigms and Debates in Obestatin (rat) Endocrinology Research

The current understanding of obestatin in rat endocrinology is characterized by a shift from viewing it as a simple ghrelin antagonist to recognizing a more complex, and at times contradictory, functional relationship. While some studies continue to support an anorectic role, others find no significant effect on food intake or body weight, highlighting the controversial nature of its primary physiological function. nih.govresearchgate.netresearchgate.net This discrepancy may stem from variations in experimental models, obestatin processing, receptor identification, or the peptide's rapid degradation in vivo. nih.govwikipedia.orgresearchgate.netresearchgate.net

Key ongoing debates include:

Physiological Receptor Identity: The definitive in vivo receptor for obestatin remains elusive, with GPR39 being the most frequently cited but not universally accepted candidate. mdpi.comnih.govresearchgate.netresearchgate.net

Role in Energy Homeostasis: The extent to which obestatin physiologically regulates appetite, food intake, and body weight is still a subject of active investigation and disagreement among researchers. nih.govresearchgate.netresearchgate.net

Synergistic vs. Antagonistic Actions: While initially perceived as antagonistic to ghrelin, emerging evidence suggests that obestatin may act synergistically or complementarily with ghrelin in certain biological systems, such as pancreatic beta-cell function and cardiovascular regulation. mdpi.comresearchgate.net

Despite these debates, research has also explored obestatin's potential roles in other physiological processes. For instance, studies have investigated its effects on inflammation, with one study showing that obestatin reduced the severity of trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats, indicated by a reduction in myeloperoxidase activity. mdpi.com

Table 2: Obestatin's Effect on Myeloperoxidase Activity in TNBS-Induced Rat Colitis

| Treatment Group | Myeloperoxidase Activity in Colonic Mucosa | Notes |

| Control (No Colitis) | Baseline (Implied) | Not directly measured in provided snippets but serves as a reference for healthy tissue. |

| Colitis + Saline | Increased (Almost two-fold) | Colitis induced by TNBS led to a significant increase in myeloperoxidase activity 14 days post-induction. mdpi.com |

| Colitis + Obestatin (4 nmol/kg) | Reduced | Treatment with obestatin at this dose showed a reduction in the colitis-evoked increase in myeloperoxidase activity, though not statistically significant. mdpi.com |

| Colitis + Obestatin (8 nmol/kg) | Significantly Reduced | Treatment with obestatin at this dose resulted in a statistically significant reduction in myeloperoxidase activity compared to saline-treated colitis rats. mdpi.com |

| Colitis + Obestatin (16 nmol/kg) | Significantly Reduced | Treatment with obestatin at this dose also resulted in a statistically significant reduction in myeloperoxidase activity compared to saline-treated colitis rats. mdpi.com |

Note: Specific numerical values for myeloperoxidase activity were not detailed in the provided snippets. The table reflects the described outcomes and statistical significance.

The ongoing research into obestatin in rat models continues to refine our understanding of its multifaceted roles, moving beyond its initial characterization to explore its complex interactions within metabolic, endocrine, and inflammatory pathways.

Compound List:

Obestatin

Ghrelin

Preproghrelin

Amylin

Leptin

Nesfatin-1

Neuropeptide-Y

Orexin

Glucagon-like peptide-1 (GLP-1)

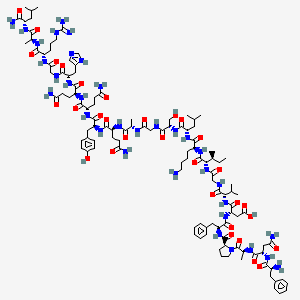

Structure

2D Structure

Properties

IUPAC Name |

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSXICLEROKMBP-FFUDWAICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H174N34O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2516.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Gene Expression of Obestatin Rat

Gene Encoding and Transcriptional Regulation of Preproghrelin in Rat Tissues

Obestatin (B13227) originates from the ghrelin gene (GHRL), which encodes a precursor protein known as preproghrelin bioscientifica.comnih.govnih.govkarger.comoup.combioscientifica.combiolifesas.orgmdpi.comoup.comnih.govresearchgate.netgenecards.org. The GHRL gene in rats, similar to other species, comprises multiple exons that are transcribed into mRNA. This mRNA is then translated into a 117-amino acid polypeptide, preproghrelin oup.comnih.govgenecards.org. Preproghrelin contains a signal peptide at its amino terminus, which is typically cleaved off during the initial stages of protein processing oup.com.

The expression of the GHRL gene is not confined to a single tissue. While it is predominantly found in the stomach, specifically within X/A-like cells of the oxyntic glands, its mRNA and protein products have also been detected at lower levels in other tissues. These include the duodenum, pancreas, pituitary gland, hypothalamus, kidney, and placenta oup.comnih.gov. Studies in rats have identified two distinct transcriptional initiation sites for the ghrelin gene, leading to the production of different mRNA transcripts oup.com. The mature ghrelin peptide itself is encoded by specific segments within exons 2 and 3 of the preproghrelin sequence oup.comoup.com.

Post-Translational Processing of Preproghrelin to Yield Obestatin in Rat Systems

The journey from preproghrelin to the active peptides, ghrelin and obestatin, involves a series of complex post-translational modifications. Following the cleavage of the signal peptide, the resulting proghrelin undergoes proteolytic processing by enzymes such as prohormone convertases (PCs) oup.com. This processing yields the mature ghrelin peptide.

Obestatin is also generated from the preproghrelin precursor through additional proteolytic cleavage events. Bioinformatics predictions and experimental evidence suggest that obestatin is formed by cleavage at specific sites within the preproghrelin sequence, requiring processing at both the amino and carboxy termini of its precursor segment oup.combioscientifica.com. The resulting obestatin peptide is a 23-amino acid molecule bioscientifica.combioscientifica.comekb.egkarger.com. The sequence of rat obestatin has been confirmed to be consistent with the sequence deduced from rat preproghrelin cDNA oup.com.

Tissue-Specific Expression Patterns of Obestatin and Preproghrelin in Rats

Obestatin and its precursor, preproghrelin, exhibit a diverse tissue distribution in rats, suggesting varied physiological roles across different organ systems.

Obestatin immunoreactivity (irOBS) is notably present in the gastric mucosa and the myenteric plexus of the rat gastrointestinal tract bioscientifica.comnih.govresearchgate.neteaglebio.comfrontiersin.org. Within the myenteric plexus, irOBS is localized to ganglion cells and their projecting nerve fibers, forming a characteristic network bioscientifica.com. Further investigation using double-labeling techniques revealed that the majority of obestatin-immunoreactive neurons in the myenteric plexus co-express choline (B1196258) acetyltransferase (ChAT), a key enzyme in cholinergic neurotransmission, and vice versa bioscientifica.comnih.goveaglebio.com. Preproghrelin immunoreactivity has also been identified in cells within the gastric mucosa and the myenteric plexus, mirroring the distribution of obestatin bioscientifica.comnih.govresearchgate.net.

Beyond the gastrointestinal tract, obestatin has been detected in the endocrine pancreas, specifically within the pancreatic islets mdpi.comkarger.comnih.govoup.com. Studies have also demonstrated the secretion of obestatin from rat white adipose tissue (WAT) and isolated adipocytes karger.comnih.gov. The precursor protein, preproghrelin, has also been identified in mouse epididymal and subcutaneous adipose tissues, suggesting a common origin for both peptides in these tissues nih.gov.

Obestatin has been found to be present in the brain researchgate.net. Experimental studies have shown that the administration of obestatin to dissociated and cultured rat cerebral cortical neurons leads to an elevation in intracellular calcium concentrations ([Ca2+]i) bioscientifica.comnih.govresearchgate.neteaglebio.com. Intracerebroventricular administration of obestatin has been reported to inhibit water intake in rats eaglebio.com. Furthermore, research has explored the impact of obestatin on the hypothalamic expression of genes involved in feeding behavior regulation and on neurotransmitter release within the hypothalamus nih.gov. However, it is important to note that the receptor initially proposed for obestatin, GPR39, has been found to be absent in the hypothalamus in some studies, with zinc ions being identified as its primary ligand researchgate.net.

In the male reproductive system, obestatin immunoreactivity (irOBS) has been identified within the Leydig cells of the rat testis bioscientifica.comnih.govresearchgate.neteaglebio.com. The precursor protein, preproghrelin, is also present in the interstitial Leydig cells of the testis bioscientifica.com. Evidence suggests that obestatin plays a role in testicular function, as its administration to male rats has been shown to increase serum testosterone (B1683101) levels and stimulate the proliferation of testicular cells, including Leydig cells biruni.edu.trajol.info.

Table 1: Tissue-Specific Expression of Obestatin and Preproghrelin in Rats

| Tissue/Cell Type | Obestatin (irOBS) Presence | Preproghrelin Presence | Primary Source Reference(s) |

| Gastric Mucosa | Detected | Detected | bioscientifica.comnih.govresearchgate.neteaglebio.comfrontiersin.org |

| Myenteric Plexus | Detected | Detected | bioscientifica.comnih.govresearchgate.neteaglebio.comfrontiersin.org |

| Pancreatic Islets | Detected | Not specified | mdpi.comkarger.comnih.govoup.com |

| Adipose Tissue (WAT) | Detected (secretion) | Detected (mouse) | karger.comnih.gov |

| Central Nervous System | Detected | Not specified | researchgate.net |

| Hypothalamus | Detected (neuronal effects) | Not specified | nih.gov |

| Testis (Leydig Cells) | Detected | Detected | bioscientifica.comnih.govresearchgate.neteaglebio.com |

Receptor Interactions and Intracellular Signaling Mechanisms of Obestatin Rat

Investigation of Putative Obestatin (B13227) Receptors in Rat Cells and Tissues

Despite the controversy, some studies continue to explore the potential role of the obestatin/GPR39 system. For instance, research on diet-induced obese (DIO), type 1 diabetic (T1DM), and type 2 diabetic (T2DM) rat models showed varying expression levels of GPR39 in tissues crucial for glucose and lipid homeostasis, such as the liver, pancreas, and adipose tissue. nih.gov In T1DM rats, higher levels of GPR39 mRNA and protein were found in adipose tissues compared to control rats. nih.gov Conversely, in T2DM and DIO rats, GPR39 protein levels in adipose tissues were lower. nih.gov These findings suggest a potential, albeit complex and not fully understood, involvement of GPR39 in metabolic regulation that may be influenced by obestatin.

Table 1: Summary of Evidence and Controversies Surrounding GPR39 as the Obestatin Receptor in Rat Models

| Aspect | Supporting Evidence | Contradictory Evidence | Key Findings in Rat Models |

|---|---|---|---|

| Initial Identification | Obestatin was initially reported to bind to and activate GPR39. nih.gov | Numerous subsequent studies failed to confirm obestatin as a ligand for GPR39. researchgate.netnih.gov | The initial findings have been difficult to reproduce, leading to widespread skepticism. |

| Alternative Ligand | GPR39 is activated by zinc ions (Zn2+). nih.govmdpi.com | This suggests Zn2+ is a more likely endogenous ligand for GPR39. | |

| Functional Studies | Some studies suggest a role for the obestatin/GPR39 system in cellular processes like myogenesis and neuroprotection. nih.gov | Many studies could not demonstrate GPR39 activation by obestatin in various signaling assays. nih.gov | The functional relevance of the obestatin-GPR39 interaction remains a point of contention. |

| Expression in Metabolic Tissues | GPR39 expression is altered in the liver, pancreas, and adipose tissue of diabetic and obese rat models. nih.gov | This suggests a role for GPR39 in metabolic diseases, but its direct interaction with obestatin in these contexts is unclear. |

In the quest for the true obestatin receptor, the glucagon-like peptide-1 receptor (GLP-1R) has emerged as a promising candidate. mdpi.com It has been proposed that some of the metabolic effects of obestatin are mediated through its interaction with GLP-1R in key metabolic tissues like pancreatic beta-cells and adipocytes. nih.gov

Studies have shown that obestatin can bind to and up-regulate the GLP-1 receptor. nih.gov The effects of obestatin on promoting beta-cell survival were reportedly diminished by a GLP-1R antagonist, further strengthening the link between obestatin and GLP-1R signaling. nih.gov However, conflicting data exists, with some studies in INS-1 pancreatic beta cells failing to demonstrate obestatin's ability to bind to the GLP-1 receptor or displace GLP-1 binding. nih.gov

Despite these inconsistencies, the potential involvement of GLP-1R in mediating obestatin's actions remains an active area of investigation, particularly given the established role of GLP-1R in glucose homeostasis and cell survival. nih.gov

The search for obestatin's receptor extends beyond GPR39 and GLP-1R. Evidence from radioreceptor binding assays has indicated the presence of specific, high-affinity binding sites for obestatin on the membranes of rat ventricular myocardium and cardiomyocytes. nih.gov This suggests the existence of a distinct, yet unidentified, obestatin receptor in cardiac tissue. nih.gov The possibility of other receptor subtypes or entirely novel binding partners for obestatin in various rat tissues remains an open and intriguing area of research.

Downstream Intracellular Signaling Pathways Activated by Obestatin in Rat Cells

Regardless of the ongoing debate surrounding its primary receptor, obestatin has been shown to activate several key intracellular signaling pathways in rat cells, pointing to its influence on fundamental cellular processes.

A significant body of evidence indicates that obestatin can activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway in various rat cell types. This pathway is crucial for cell survival, growth, and metabolism. Studies have demonstrated that obestatin treatment can lead to the phosphorylation and activation of Akt, a central kinase in this cascade. nih.gov The activation of the PI3K/Akt pathway by obestatin is thought to be a key mechanism underlying its protective effects against apoptosis and its role in promoting cell survival. nih.gov The concurrent activation of Akt by obestatin supports a role for this system in balancing catabolic and anabolic signaling to maintain cellular function and viability. nih.govnih.gov

In addition to the PI3K/Akt pathway, obestatin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK1/2) cascade. nih.gov This pathway is a critical regulator of cell proliferation, differentiation, and survival. Obestatin-induced activation of ERK1/2 has been observed in various cell types and is implicated in the peptide's pro-survival and anti-apoptotic effects. nih.govresearchgate.net The activation of both the PI3K/Akt and MAPK/ERK1/2 pathways by obestatin suggests a coordinated signaling network through which this peptide exerts its diverse physiological effects. nih.gov

Protein Kinase C (PKC) Isoform Involvement

The involvement of Protein Kinase C (PKC) in obestatin's signaling cascade has been suggested in various cellular contexts, often as a downstream component of broader signaling pathways. In cardioprotective mechanisms observed in isolated ischaemia/reperfusion (I/R) rat hearts, obestatin's ability to reduce infarct size is mediated through a Nitric Oxide/Protein Kinase G (NO/PKG) pathway that also involves ROS/PKC signaling. nih.gov This places PKC as a crucial element in the signaling cascade that confers obestatin's protective effects on cardiac tissue under stress.

While research directly identifying specific PKC isoform involvement in rat models is limited, studies in other species and cell lines provide valuable insights. For instance, in feline ovarian cells, the effects of obestatin on cell viability and hormone release were shown to be mediated by PKC, as the application of a PKC blocker, calphostin-c, inverted the stimulatory actions of obestatin. nih.gov Furthermore, in human gastric cancer cells, it is hypothesized that an unidentified obestatin receptor may interact with PI3K, leading to the subsequent activation of a novel PKC isoform, PKCε, which is responsible for the activation of the MAPK pathway. mdpi.com These findings collectively suggest that PKC activation is a recurring theme in obestatin's mechanism of action across different biological systems and functions.

Nitric Oxide (NO)/Cyclic Guanosine Monophosphate (cGMP)/Protein Kinase G (PKG) Pathway Modulation

In rat cardiovascular models, obestatin demonstrates significant regulatory effects through the modulation of the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP)/Protein Kinase G (PKG) signaling pathway. nih.gov This pathway is fundamental to obestatin's role in promoting cardioprotection and regulating cardiovascular function, particularly under conditions of stress. nih.gov

Research on isolated rat papillary muscle shows that obestatin exerts an inhibitory effect on muscle performance, both in basal conditions and under β-adrenergic overstimulation, through an endothelial-dependent NO/cGMP/PKG mechanism. nih.govresearchgate.net This same pathway is implicated in the vasodilator effect of the peptide. nih.gov Further evidence for the crucial role of this pathway comes from studies where the anti-adrenergic effects of obestatin were nullified by the administration of inhibitors for NO synthesis (L-NNA) and soluble guanylate cyclase (ODQ), the enzyme responsible for producing cGMP. researchgate.net

In the context of ischemia/reperfusion injury in isolated rat hearts, obestatin administration during early reperfusion leads to a reduction in infarct size. This protective action is dependent on the activation of the NO/PKG pathway, which also incorporates ROS/PKC signaling and converges on mitochondrial ATP-sensitive potassium channels. nih.gov

Table 1: Obestatin's Modulation of the NO/cGMP/PKG Pathway in Rat Cardiovascular Models

| Experimental Model | Observed Effect of Obestatin | Signaling Pathway Implication | Key Findings |

|---|---|---|---|

| Isolated Rat Papillary Muscle | Inhibitory tone on muscle performance; Anti-adrenergic effect | Endothelial-dependent NO/cGMP/PKG signaling | Effects were abolished by inhibitors of NO synthesis (L-NNA) and guanylate cyclase (ODQ). nih.govresearchgate.net |

| Isolated Ischemia/Reperfusion (I/R) Rat Hearts | Reduced infarct size | NO/PKG pathway activation, involving ROS/PKC | Demonstrates a cardioprotective role during reperfusion. nih.gov |

| General Cardiovascular Function | Vasodilation | NO/cGMP/PKG pathway | Contributes to the regulation of vascular tone. nih.gov |

AMP-Activated Protein Kinase (AMPK) Phosphorylation

Obestatin has been shown to modulate cellular energy homeostasis through the phosphorylation and subsequent activation of AMP-Activated Protein Kinase (AMPK). In rat models, obestatin treatment increased AMPK phosphorylation in the liver. researchgate.net

Studies using the PC12 cell line, derived from a rat pheochromocytoma, have further elucidated this mechanism. In nutrient-deprived PC12 cells, obestatin treatment significantly enhanced the phosphorylation of AMPK at its T172 residue, a key marker of its activation. nih.govnih.gov This activation was functionally relevant, as it was accompanied by the increased phosphorylation of Acetyl-CoA Carboxylase (ACC), a well-established downstream target of AMPK. nih.govnih.gov The concurrent activation of Akt, ERK1/2, and AMPK by obestatin in this model supports a coordinated role for these pathways in promoting cell function and viability under metabolic stress. nih.gov While some studies highlighting obestatin's effect on AMPK phosphorylation were conducted in human adipocytes and 3T3-L1 cells, the findings in rat liver and PC12 cells confirm the relevance of this pathway in rat models. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Transactivation Mechanisms

A significant aspect of obestatin's signaling involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), a mechanism that links G protein-coupled receptors (GPCRs) to receptor tyrosine kinase pathways. Research has detailed a specific pathway where obestatin initiates a signaling cascade that culminates in EGFR activation. nih.govbioscientifica.com

This process is initiated by obestatin binding to its receptor, proposed to be GPR39, which leads to the formation of a GPR39/β-arrestin 1/Src signaling complex. nih.govbioscientifica.com The scaffolding protein β-arrestin 1 facilitates the activation of the non-receptor tyrosine kinase Src. Activated Src then mediates the transactivation of the EGFR, which in turn initiates downstream signaling, including the activation of the Akt pathway. nih.govbioscientifica.com This entire mechanism occurs independently of Gi/o-protein or Gβγ dimer participation, highlighting a non-canonical signaling route for a GPCR ligand. nih.govbioscientifica.com This β-arrestin-mediated transactivation provides a clear example of receptor cross-talk initiated by obestatin.

Table 2: Proposed Mechanism of Obestatin-Induced EGFR Transactivation

| Step | Molecular Event | Key Proteins Involved | Downstream Effect |

|---|---|---|---|

| 1 | Obestatin binds to its receptor | Obestatin, GPR39 | Conformational change in GPR39 |

| 2 | Formation of a signaling complex | GPR39, β-arrestin 1, Src | Recruitment of β-arrestin 1 and Src to the receptor |

| 3 | Src kinase activation | Src | Phosphorylation of Src at Y416 |

| 4 | EGFR transactivation | EGFR, Src | Activation of EGFR tyrosine kinase activity |

| 5 | Initiation of downstream signaling | Akt, ERK1/2 | Stimulation of cell signaling pathways like Akt activation. nih.govbioscientifica.com |

Activation of Early-Response Genes (e.g., c-fos)

The activation of early-response genes, such as c-fos, is a common downstream event in many signal transduction pathways that regulate cell proliferation and differentiation. Evidence suggests that obestatin can induce the expression of c-fos in certain peripheral tissues in rats. Specifically, in isolated rat adipocytes, obestatin is thought to mediate some of its effects through the induction of c-Fos and ERK1/2 signaling. nih.gov

However, the effect of obestatin on c-fos expression appears to be tissue- and context-dependent. In contrast to its effects in peripheral cells, studies investigating the central effects of obestatin in rodents have yielded different results. nih.gov When administered peripherally to freely fed rats, obestatin did not alter the number of Fos-positive neurons in key brain nuclei involved in the regulation of feeding, such as the paraventricular nucleus of the hypothalamus (PVN) and the nucleus of the solitary tract (NTS). nih.gov This lack of central c-fos activation was consistent with the finding that peripheral obestatin had no effect on feeding behavior in these experiments, whereas the positive control, cholecystokinin (B1591339) (CCK-8S), effectively reduced food intake and increased Fos expression in these brain regions. nih.gov These findings indicate that while obestatin may activate early-response genes in certain peripheral cell types like adipocytes, it does not appear to do so in the central neural circuits that control feeding behavior in rats. nih.govnih.gov

Receptor-Independent or Cross-Talk Mechanisms in Rat Models

The signaling mechanisms of obestatin in rat models are characterized by significant cross-talk between different receptor systems, and the identity of its primary receptor remains a subject of debate. While initially proposed to be the orphan G protein-coupled receptor GPR39, subsequent studies have provided conflicting evidence, leading to the exploration of alternative and cross-talk mechanisms. nih.govnih.gov

A prominent example of cross-talk is the transactivation of the EGFR, as detailed previously. This process, where the activation of a GPCR by obestatin leads to the subsequent activation of a receptor tyrosine kinase, is a classic receptor cross-talk mechanism. nih.govbioscientifica.com

Furthermore, obestatin's signaling pathways show considerable overlap and interaction with those of other gut hormones. There is evidence for cross-talk with the GLP-1 receptor system; some studies have shown that obestatin can bind to the GLP-1 receptor and that its effects can be mitigated by GLP-1 receptor antagonists. nih.gov However, other reports have failed to demonstrate this binding, indicating that this interaction may be cell-type specific or indirect. nih.gov

Obestatin also appears to modulate the activity of the ghrelin receptor, GHSR-1a. In vitro studies on rat stomach tissue have shown that obestatin at low concentrations can reduce the ability of ghrelin to facilitate cholinergically-mediated contractions. bohrium.comnih.gov This suggests that obestatin may act as a modulator of ghrelin signaling, rather than simply as a direct agonist or antagonist at its own receptor. This modulatory role highlights a complex interplay between the two preproghrelin-derived peptides. nih.govnih.gov The uncertainty surrounding a single, definitive receptor for obestatin suggests that its biological effects in rats may be the result of its ability to interact with and modulate multiple receptor systems.

Physiological Systems and Cellular Functions Mediated by Obestatin Rat

Gastrointestinal System and Digestive Physiology

Obestatin (B13227), a peptide derived from the same precursor as ghrelin, has been investigated for its various roles within the gastrointestinal system of rats. Research has explored its influence on motility, pancreatic secretions, intestinal development, and inflammatory responses.

The role of obestatin in regulating gastrointestinal motility in rats has yielded varied and sometimes conflicting results. Some studies suggest an inhibitory effect, while others report little to no significant impact.

Initial reports indicated that obestatin could suppress gastric emptying and jejunal muscle contraction in mice. wjgnet.com Subsequent research in conscious rats demonstrated that obestatin exerts inhibitory effects on the motility of the antrum and duodenum in the fed state, but not in the fasted state. wjgnet.com This suggests that the physiological state of the animal may influence the action of obestatin on gut motility.

Conversely, other studies have found that obestatin has a limited ability to modulate gastrointestinal motility in rats. nih.govbohrium.com In one study, obestatin did not affect contractions of the jejunum or forestomach in vitro. nih.gov Furthermore, in vivo, it had no effect on gastric emptying. nih.govnih.gov While low concentrations of obestatin appeared to reduce the ability of ghrelin to facilitate stomach contractions, higher concentrations did not produce a statistically significant effect. nih.gov Another study also concluded that peripheral obestatin does not play a significant role in the regulation of gastric emptying. nih.gov These findings suggest that obestatin may not be a physiological opponent of ghrelin in the context of gastrointestinal motility. nih.gov

The table below summarizes the varied findings on obestatin's effect on gastrointestinal motility in rats.

| Parameter | Observed Effect in Rats | Study Conclusion | Citations |

| Gastric Emptying | No significant effect | Peripheral obestatin is not a primary regulator. | nih.govnih.gov |

| Antrum & Duodenum Motility | Inhibition in the fed state, no effect in the fasted state | Effect is dependent on the digestive state. | wjgnet.com |

| Jejunal Contractility | No effect on contractions in vitro | Limited direct impact on jejunal muscle. | nih.gov |

| Interaction with Ghrelin | Failed to antagonize ghrelin-stimulated motility | Does not act as a physiological opponent to ghrelin in motility. | wjgnet.com |

Obestatin appears to have a complex, dual-action role in regulating pancreatic exocrine secretion in rats, involving both stimulatory and inhibitory pathways.

Studies in anesthetized rats have shown that intravenous and intraduodenal administration of obestatin stimulates the secretion of pancreatic juice enzymes, specifically increasing protein and trypsin output without affecting the volume of pancreatic-biliary juice. jpp.krakow.pl This stimulatory effect is dose-dependent and appears to be mediated through a vagal pathway, as vagotomy abolishes the response. jpp.krakow.pljafs.com.pl This suggests an indirect mechanism of action on pancreatic acinar cells. jpp.krakow.pl

However, there is also evidence for a direct inhibitory effect. In vitro studies on isolated pancreatic acini have shown that obestatin can have an opposite, inhibitory effect on enzyme secretion. nih.gov This suggests that obestatin may act directly on acinar cells to suppress secretion, while its systemic administration in vivo leads to a net stimulation via a vagally-mediated pathway. jafs.com.pl It has been noted that extremely high doses of obestatin were used in some studies showing stimulation, whereas more moderate doses in conscious rats with acute pancreatitis did not significantly affect pancreatic exocrine secretion. plos.org

The following table details the findings on obestatin's influence on pancreatic exocrine secretion in rats.

| Administration Route | Model | Effect on Pancreatic Secretion | Proposed Mechanism | Citations |

| Intravenous/Intraduodenal | Anesthetized Rats | Increased protein and trypsin output | Vagal nerve stimulation | jpp.krakow.pljafs.com.pl |

| In vitro | Isolated Pancreatic Acini | Inhibitory | Direct action on acinar cells | nih.gov |

| Intraperitoneal | Conscious Rats with Acute Pancreatitis | No significant effect | Dose-dependent effects may vary | plos.orgnih.gov |

In suckling rats, enteral administration of obestatin has been shown to influence the remodeling and development of the intestinal mucosa in a dose-dependent manner. nih.govnih.gov

Studies investigating the effects of different doses of obestatin administered enterally to suckling rats from day 14 to 21 of life revealed significant changes in the histometry of the small intestinal wall and epithelial cell remodeling compared to a control group. nih.govresearchgate.net The specific nature of these changes and their implications for intestinal development were dependent on the administered dose. nih.gov While lower doses induced certain morphological changes, a high dose was suggested to have an inhibitory effect on intestinal maturation. nih.govnih.gov

The research identified the mitogen-activated protein kinase-3 (MAPK3) as a key regulator in the mechanism of obestatin's action in the gastrointestinal tract. nih.govresearchgate.net These findings indicate that enteral obestatin can significantly affect small intestinal epithelial cell remodeling in suckling rats. nih.gov

The table below summarizes the effects of enteral obestatin on the intestinal mucosa in suckling rats.

| Parameter | Effect of Enteral Obestatin | Key Findings | Citations |

| Small Intestinal Histometry | Significant changes in the intestinal wall structure | Dose-dependent effects on mucosal architecture. | nih.govresearchgate.net |

| Intestinal Epithelial Cells | Modulation of cell remodeling | Influences the normal development of the intestinal lining. | nih.govnih.gov |

| Intestinal Maturation | High doses may have an inhibitory effect | Potential for adverse effects on gut development at higher concentrations. | nih.govnih.gov |

| Molecular Pathway | Involvement of MAPK3 | MAPK3 is a key gene regulating obestatin's action in the gut. | nih.govresearchgate.net |

Obestatin has demonstrated significant anti-inflammatory and therapeutic effects in rat models of gastrointestinal inflammation, including colitis and acute pancreatitis. nih.govmdpi.com

In a model of trinitrobenzene sulfonic acid (TNBS)-induced colitis, treatment with obestatin reduced the severity of colonic damage. nih.gov This was associated with an improvement in mucosal blood flow and a decrease in both local and systemic inflammatory markers. nih.gov Specifically, obestatin administration led to a reduction in the mucosal concentration of the pro-inflammatory cytokine interleukin-1β (IL-1β) and decreased the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration. nih.govnih.gov Similar therapeutic effects were observed in acetic acid-induced colitis, where obestatin accelerated healing, improved mucosal blood flow, and increased cell proliferation in the colonic mucosa. nih.govviamedica.pl

In the context of acute pancreatitis, pretreatment with obestatin has been shown to inhibit the development of cerulein-induced pancreatitis. mdpi.com In ischemia/reperfusion-induced acute pancreatitis, treatment with obestatin after the onset of the condition ameliorated morphological signs of pancreatic damage, including edema, necrosis, and leukocyte infiltration. plos.orgnih.gov These structural improvements were accompanied by a reduction in IL-1β levels and MPO activity, indicating a potent anti-inflammatory action. plos.org

The table below outlines the anti-inflammatory effects of obestatin in rat models of gastrointestinal diseases.

| Disease Model | Observed Therapeutic Effects | Mechanism of Action | Citations |

| TNBS-Induced Colitis | Reduced colonic damage, improved mucosal blood flow | Decreased mucosal IL-1β and MPO activity | nih.gov |

| Acetic Acid-Induced Colitis | Accelerated healing of colonic damage | Improved mucosal blood flow, increased cell proliferation, reduced inflammation | nih.govviamedica.pl |

| Cerulein-Induced Pancreatitis | Inhibition of pancreatitis development | Protective effects against inflammation | mdpi.com |

| Ischemia/Reperfusion-Induced Pancreatitis | Ameliorated pancreatic damage, accelerated regeneration | Reduced edema, necrosis, leukocyte infiltration; decreased IL-1β and MPO | plos.orgnih.gov |

Metabolic and Adipose Tissue Regulation

Beyond the gastrointestinal tract, obestatin plays a role in metabolic processes, particularly in the regulation of adipose tissue development and function in rats.

Obestatin has been found to promote the differentiation of preadipocytes into mature adipocytes and to regulate lipid metabolism in these cells. nih.govspandidos-publications.com

In studies using rat primary preadipocytes, obestatin enhanced the accumulation of lipids and increased the expression of markers associated with preadipocyte differentiation. nih.govspandidos-publications.com This indicates that obestatin actively supports the process of adipogenesis. nih.gov Furthermore, the expression of preproghrelin, the precursor to obestatin, increases during adipogenesis, suggesting a potential autocrine or paracrine role for obestatin in this process. nih.gov Neutralizing endogenous obestatin with an antibody was found to decrease adipocyte differentiation, further supporting its contributory role. nih.gov

Obestatin's influence on lipolysis appears to be dependent on the developmental stage of the adipocyte. nih.govspandidos-publications.com At the early stage of differentiation, obestatin suppressed lipolysis. nih.govspandidos-publications.com In contrast, at the late stage of adipogenesis, it stimulated lipolysis. nih.govspandidos-publications.com In mature adipocytes, obestatin has been shown to inhibit both basal and insulin-stimulated lipogenesis and glucose uptake, while potentiating adrenaline-stimulated lipolysis. researchgate.net These actions are believed to be mediated through the GPR39 receptor. researchgate.net

The table below summarizes the regulatory effects of obestatin on adipogenesis and preadipocyte differentiation in rats.

| Process | Effect of Obestatin | Key Findings | Citations |

| Preadipocyte Differentiation | Promotes differentiation | Enhances lipid accumulation and expression of differentiation markers. | nih.govspandidos-publications.comnih.gov |

| Lipolysis | Stage-dependent regulation | Suppresses lipolysis in early differentiation; stimulates it in late adipogenesis. | nih.govspandidos-publications.com |

| Lipogenesis & Glucose Uptake | Inhibition in mature adipocytes | Reduces basal and insulin-stimulated lipid and glucose uptake. | researchgate.net |

| Endogenous Role | Contributes to adipogenesis | Preproghrelin expression increases during differentiation; neutralization of obestatin reduces it. | nih.gov |

Modulation of Lipid Metabolism (Lipolysis, Lipogenesis) in Rat Adipocytes

Obestatin, a peptide derived from the preproghrelin gene, has been shown to influence lipid metabolism in rat adipocytes, although the findings present a complex picture. In isolated primary rat adipocytes, obestatin has been found to inhibit both basal and insulin-stimulated lipogenesis. nih.govresearchgate.net Furthermore, it potentiates adrenaline-stimulated lipolysis in these cells. nih.govresearchgate.net This suggests a role for obestatin in reducing lipid storage and promoting the breakdown of stored fats. The mechanism for these effects is believed to be mediated through the GPR39 receptor. nih.govresearchgate.net

However, studies on rat preadipocytes have revealed a more nuanced, biphasic effect of obestatin on lipolysis. At the early stages of preadipocyte differentiation, obestatin was observed to suppress lipolysis. nih.gov In contrast, at the later stages of adipogenesis, it stimulated lipolysis. nih.gov This stage-dependent modulation of lipolysis suggests that obestatin's role in lipid metabolism may vary with the developmental state of the fat cell. nih.gov Conflicting reports also exist from studies on 3T3-L1 adipocytes, a mouse cell line, where some research indicates obestatin suppresses lipolysis. spandidos-publications.com These discrepancies highlight the complexity of obestatin's actions on lipid metabolism, which may be dependent on the specific cell type and its differentiation stage. nih.govspandidos-publications.com

Table 1: Effects of Obestatin on Lipid Metabolism in Rat Adipocytes

| Process | Cell Type | Effect of Obestatin | Mediator | Source |

|---|---|---|---|---|

| Lipogenesis (basal) | Isolated primary rat adipocytes | Inhibition | GPR39 receptor | nih.govresearchgate.net |

| Lipogenesis (insulin-stimulated) | Isolated primary rat adipocytes | Inhibition | GPR39 receptor | nih.govresearchgate.net |

| Lipolysis (adrenaline-stimulated) | Isolated primary rat adipocytes | Potentiation | GPR39 receptor | nih.govresearchgate.net |

| Lipolysis | Rat preadipocytes (early differentiation) | Suppression | Not specified | nih.gov |

Effects on Glucose Uptake in Rat Adipocytes

Research on isolated primary rat adipocytes has demonstrated that obestatin inhibits both basal and insulin-stimulated glucose transport. nih.govresearchgate.net This finding suggests that in these specific cells, obestatin may act to reduce glucose utilization. The inhibitory effect on glucose uptake is reportedly mediated through the GPR39 receptor. nih.govresearchgate.net However, it is important to note that contrasting findings have been reported in the 3T3-L1 adipocyte cell line, where obestatin was found to stimulate glucose uptake. nih.govmdpi.com

Influence on Adipokine Secretion (e.g., Leptin, Adiponectin) in Rat Models

Obestatin has been shown to modulate the secretion of adipokines, which are signaling molecules produced by adipose tissue. In studies using rat primary preadipocytes, obestatin was found to stimulate the release of leptin, a key satiety hormone. nih.gov This effect was observed during the differentiation of preadipocytes. nih.govresearchgate.net In a rat model of high-fat diet-induced nonalcoholic fatty liver disease, long-term administration of obestatin enhanced circulatory adiponectin levels. bohrium.comnih.gov Adiponectin is known for its insulin-sensitizing and anti-inflammatory properties.

Table 2: Influence of Obestatin on Adipokine Secretion in Rat Models

| Adipokine | Model | Effect of Obestatin | Source |

|---|---|---|---|

| Leptin | Rat primary preadipocytes | Stimulated release | nih.govresearchgate.net |

Impact on Hepatic Insulin (B600854) Signaling and Lipid Accumulation in Rat Models

In rat models of high-fat diet-induced nonalcoholic fatty liver disease (NAFLD), long-term administration of obestatin has demonstrated protective and restorative effects on the liver. bohrium.comnih.govnih.gov Obestatin treatment was found to reverse hepatic lipid accumulation and improve insulin resistance. bohrium.comnih.gov Mechanistically, these beneficial effects are associated with an enhancement of hepatic adiponectin signaling. bohrium.comnih.gov This includes elevated hepatic protein levels of adiponectin receptors (adipoRII), carnitine palmitoyltransferase-1 (CPT-1), peroxisome proliferator-activated receptor-α (PPAR-α), and phospho-AMPK (p-AMPK). nih.gov These findings suggest that obestatin can positively impact liver function by improving insulin sensitivity and reducing fat buildup. bohrium.comnih.govnih.gov

Modulation of Pancreatic Endocrine Function (e.g., Insulin, Glucagon (B607659), Somatostatin (B550006) Secretion) in Rat Islets

Obestatin exerts a modulatory role on the endocrine function of the pancreas in rats. Studies using perfused rat pancreas have shown that obestatin has a dual effect on insulin secretion. nih.gov At a lower concentration, it potentiated the insulin response to glucose, arginine, and tolbutamide. nih.gov Conversely, at a higher concentration, it inhibited glucose-induced insulin secretion. nih.gov The potentiating effect of obestatin on insulin output appears to be sensitive to the activation of ATP-dependent K+ channels. nih.gov In contrast, obestatin did not significantly alter the glucagon and somatostatin responses to arginine, suggesting its primary influence is on the beta-cells of the pancreatic islets. nih.gov Other research has also indicated that obestatin can increase insulin secretion from pancreatic β-cells and reduce apoptosis of pancreatic islets. openpublichealthjournal.com

Cardiovascular System Regulation

Modulation of Myocardial Contractility and Performance in Isolated Rat Hearts

Obestatin has been shown to modulate myocardial contractility and performance in isolated rat hearts, particularly in the context of ischemia-reperfusion (I/R) injury. In isolated perfused rat hearts subjected to I/R, the addition of rat obestatin before ischemia reduced contractile dysfunction in a concentration-dependent manner. nih.govphysiology.orgphysiology.org It also improved the recovery of the maximum rate of rise of left ventricular developed pressure during reperfusion. physiology.org

In isolated rat papillary muscle under basal conditions, obestatin induced a biphasic effect on myocardial contractility. nih.gov This was characterized by a slight, transient enhancement followed by a dose-dependent reduction of developed tension. nih.gov These effects were reversible upon washout. nih.gov Furthermore, obestatin has been shown to blunt the β-adrenergic response in isolated papillary muscle. nih.gov In diabetic rats, obestatin treatment preserved papillary muscle contractility. bohrium.com

Table 3: Effects of Obestatin on Myocardial Contractility in Isolated Rat Hearts

| Experimental Model | Condition | Effect of Obestatin | Source |

|---|---|---|---|

| Isolated perfused rat heart | Ischemia-Reperfusion | Reduced contractile dysfunction | nih.govphysiology.orgphysiology.org |

| Isolated rat papillary muscle | Basal | Biphasic: transient enhancement followed by dose-dependent reduction | nih.gov |

| Isolated rat papillary muscle | β-adrenergic stimulation | Blunted response | nih.gov |

Regulation of Coronary Flow and Vascular Tone in Rat Models

Obestatin (rat) has been demonstrated to exert significant vasodilatory effects on the coronary vasculature in isolated rat hearts. Studies show that obestatin can increase coronary flow under basal conditions. This vasodilatory action is mediated through the nitric oxide (NO) pathway. Specifically, the peptide stimulates endothelial-dependent NO/cGMP/PKG signaling. nih.gov The involvement of this pathway is confirmed by experiments where the vasodilator effect of obestatin was attenuated by the presence of L-NNA, a nitric oxide synthase inhibitor. researchgate.netekb.eg

Furthermore, the phosphoinositide 3-kinase (PI3K) pathway also plays a role in obestatin-induced vasodilation, as the effect is diminished by the PI3K inhibitor wortmannin. researchgate.net In addition to its effects under normal conditions, obestatin also counteracts vasoconstriction induced by stress factors. Research indicates that obestatin can mitigate the potent vasoconstrictor effects of endothelin-1 (B181129) (ET-1) on coronary vessels. nih.govresearchgate.net This suggests a protective role for obestatin in maintaining coronary perfusion in pathological states characterized by elevated ET-1 levels. nih.gov

Table 1: Effect of Obestatin on Coronary Flow in Isolated Rat Hearts

| Condition | Treatment | Observed Effect on Coronary Flow | Mediating Pathway(s) | Reference |

|---|---|---|---|---|

| Basal | Obestatin (50 nM) | Vasodilation (Increased Flow) | NO/cGMP/PKG, PI3K | nih.govresearchgate.net |

| ET-1 Induced Vasoconstriction | Obestatin (50 and 75 nM) | Attenuation of Vasoconstriction | NO/cGMP/PKG | nih.govresearchgate.net |

Cardioprotective Mechanisms in Rat Models (e.g., Ischemia/Reperfusion Injury, Anti-Apoptotic Effects)

Obestatin exhibits potent cardioprotective properties in rat models of myocardial ischemia/reperfusion (I/R) injury. Administration of obestatin has been shown to significantly reduce the infarct size following an ischemic event. nih.govnih.govnih.gov This protective effect is associated with a reduction in cardiomyocyte apoptosis, a key component of I/R damage. nih.govphysiology.orgphysiology.org

The anti-apoptotic action of obestatin is mediated through the modulation of key signaling proteins. nih.gov Studies have revealed that obestatin treatment leads to the downregulation of pro-apoptotic factors such as caspase-3 and Bax, while simultaneously upregulating the expression of the anti-apoptotic protein Bcl-2. nih.govsemanticscholar.org

The signaling pathways underlying these cardioprotective effects are multifactorial. Key pathways activated by obestatin include the phosphoinositide 3-kinase (PI3K)/Akt, protein kinase C (PKC), and extracellular signal-regulated kinase (ERK1/2) pathways. nih.govphysiology.orgphysiology.org Inhibition of these pathways has been shown to abolish the anti-apoptotic and cardioprotective benefits of obestatin. nih.govphysiology.org Additionally, the nitric oxide (NO)/protein kinase G (PKG) pathway is involved, particularly when obestatin is administered during early reperfusion, a process which also involves reactive oxygen species (ROS) signaling and the opening of mitochondrial ATP-sensitive potassium channels. nih.govnih.gov Beyond its anti-apoptotic role, obestatin also demonstrates anti-inflammatory properties in the context of I/R injury by decreasing the mRNA levels of inflammatory cytokines such as TNF-α and IL-6. nih.govsemanticscholar.org

Table 2: Cardioprotective Effects of Obestatin in Rat I/R Injury Models

| Endpoint | Effect of Obestatin | Molecular Mechanism | Signaling Pathway(s) | Reference |

|---|---|---|---|---|

| Infarct Size | Reduced | N/A | NO/PKG, PI3K, PKC, ERK1/2 | nih.govnih.govnih.gov |

| Cardiomyocyte Apoptosis | Reduced | ↓ Caspase-3, ↓ Bax, ↑ Bcl-2 | PI3K, PKC, ERK1/2 | nih.govphysiology.orgphysiology.orgsemanticscholar.org |

| Inflammation | Reduced | ↓ TNF-α mRNA, ↓ IL-6 mRNA | N/A | nih.govsemanticscholar.org |

Neuroendocrine and Central Nervous System Modulation

Hypothalamic Circuitry Involvement in Rat Models

Obestatin is understood to exert some of its effects through actions within the central nervous system, particularly the hypothalamus, a critical region for regulating energy homeostasis and neuroendocrine function. nih.gov When administered directly into the arcuate nucleus of the rat hypothalamus, obestatin can lead to a reduction in caloric intake and body weight gain. nih.gov The hypothalamus contains key neuronal populations that control appetite, such as neurons expressing neuropeptide Y (NPY) and agouti-related peptide (AgRP), which are orexigenic, and those expressing pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), which are anorexigenic. oup.commpg.de

Despite its effects on feeding behavior when injected locally, studies have found that chronic intracerebroventricular (icv) obestatin treatment does not significantly alter the hypothalamic mRNA expression levels of these key neuropeptides (NPY, AgRP, POMC, or CART). nih.govoup.com This suggests that obestatin's influence on hypothalamic function may not be mediated by transcriptional regulation of these specific peptide systems, but rather through other mechanisms, such as modulating neurotransmitter release or acting on different neuronal populations. nih.gov

Effects on Hypothalamic Neurotransmitter Release (Dopamine, Norepinephrine (B1679862), Serotonin) in Rats

In vitro studies using hypothalamic synaptosomes from rats have demonstrated that obestatin can directly modulate neurotransmitter release. Specifically, obestatin has been shown to cause a dose-dependent inhibition of depolarization-induced dopamine (B1211576) release. nih.gov However, the same study found that obestatin did not modify the release of norepinephrine or serotonin (B10506) under the same conditions. nih.gov

Interestingly, obestatin appears to interact with the signaling of ghrelin, a peptide derived from the same precursor gene. When co-administered, obestatin was able to block the inhibitory effect of ghrelin on serotonin release. nih.gov Conversely, ghrelin was shown to reverse the obestatin-induced inhibition of dopamine release. nih.gov These findings suggest that obestatin's central effects may be partly mediated by a selective inhibition of the dopaminergic system within the hypothalamus and through complex interactions with ghrelin's modulation of serotonergic pathways. nih.gov

Table 3: Effect of Obestatin on Hypothalamic Neurotransmitter Release in Rats

| Neurotransmitter | Effect of Obestatin Alone | Interaction with Ghrelin | Reference |

|---|---|---|---|

| Dopamine | Inhibition of release | Inhibitory effect is reversed by ghrelin | nih.gov |

| Norepinephrine | No effect | N/A | nih.gov |

| Serotonin | No effect | Blocks ghrelin-induced inhibition of release | nih.gov |

Influence on Pituitary Hormone Secretion (e.g., Growth Hormone, Adrenocorticotropic Hormone, Prolactin, Luteinizing Hormone, Follicle-Stimulating Hormone, Thyroid-Stimulating Hormone) in Rat Models

The direct effect of obestatin on pituitary hormone secretion in rats has been a subject of investigation with some conflicting results, particularly concerning Growth Hormone (GH). Several studies using in vitro pituitary cell cultures from rats have reported that obestatin does not alter basal GH secretion. nih.govphysiology.org Furthermore, in these in vitro settings, obestatin failed to interfere with GH secretion stimulated by GH-releasing hormone (GHRH) or ghrelin, nor did it affect the inhibition of GH by somatostatin. nih.govphysiology.orgoup.com

However, in vivo experiments in freely moving rats have yielded different results. One study found that while obestatin alone did not change basal GH levels, it markedly inhibited the potent GH-releasing effect of exogenously administered ghrelin. oup.comnih.gov This discrepancy suggests that obestatin's inhibitory action on stimulated GH secretion may be mediated by indirect mechanisms at the hypothalamic level or require a physiological context not present in isolated pituitary cultures. oup.com

Data regarding the effects of obestatin on other pituitary hormones in rats is limited. The majority of studies have focused on GH, and there is a scarcity of specific findings for Adrenocorticotropic Hormone (ACTH), Prolactin (PRL), Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Thyroid-Stimulating Hormone (TSH) in rat models. nih.gov

Central Regulation of Thirst Mechanisms in Rats

Compelling evidence from rat models indicates that obestatin acts centrally to regulate fluid homeostasis by inhibiting thirst. Intracerebroventricular (icv) administration of obestatin significantly suppresses water drinking in rats under various conditions, including in animals with free access to food and water, as well as in those deprived of water. nih.govphysiology.org

The anti-dipsogenic effect of obestatin is potent and appears to be a primary action of the peptide, as the reduction in water intake precedes and is more pronounced than any effects on food consumption. nih.govphysiology.org Furthermore, obestatin effectively inhibits thirst induced by a potent dipsogen, angiotensin II (ANG II), demonstrating its robust role in thirst regulation. nih.govphysiology.org

The subfornical organ (SFO), a key brain structure in the control of thirst, has been identified as a potential site of action for obestatin. In vitro electrophysiological recordings have shown that obestatin can significantly affect the membrane potential of cultured SFO neurons. nih.govphysiology.org This suggests that obestatin may exert its inhibitory effect on drinking behavior by directly modulating the neural activity within this critical brain region. physiology.org

Modulation of Cognitive Functions (e.g., Memory, Anxiety, Sleep) in Rat Brain

While obestatin is understood to be involved in central nervous system processes like memory, anxiety, and sleep, specific research detailing these mechanisms in rat models is limited. However, evidence confirms that obestatin is biologically active on central neurons in rats. nih.gov Studies on dissociated and cultured cerebral cortical neurons from rats have shown that obestatin can elevate cytosolic calcium concentrations. nih.gov This indicates a direct cellular effect on rat brain cells, suggesting a potential role in modulating neuronal activity related to cognitive functions. Further research is needed to fully elucidate the specific pathways and behavioral outcomes in rat models.

Reproductive System Physiology

Immunohistochemical studies have successfully identified the presence and location of obestatin within the testes of Sprague-Dawley rats. nih.gov Obestatin immunoreactivity is specifically detected in the Leydig cells, which are the primary source of testosterone (B1683101) production in the testes. nih.govbioscientifica.com For comparison, these cells also show immunoreactivity for preproghrelin, the precursor protein from which both obestatin and ghrelin are derived. nih.gov

Obestatin has been shown to be a stimulator of testicular function in rat models, influencing both cell proliferation and hormone secretion. academicjournals.org Chronic administration of obestatin to male Sprague-Dawley rats leads to a significant increase in the populations of various testicular cells, including primary spermatocytes, secondary spermatocytes, spermatids, and Leydig cells. academicjournals.org

The peptide also plays a significant role in modulating testosterone levels. Both in vivo and in vitro studies have demonstrated that obestatin can increase testosterone secretion.

Key Research Findings on Obestatin's Effect on Testosterone in Rats:

| Study Type | Rat Model | Key Findings | Citation(s) |

|---|---|---|---|

| In Vivo | Pubertal Sprague-Dawley Rats | Intravenous obestatin significantly increased plasma testosterone concentrations, with a peak effect observed 30 minutes post-administration. | researchgate.netcabidigitallibrary.org |

| In Vivo | Male Sprague-Dawley Rats | Chronic intraperitoneal obestatin treatment for 10 days resulted in significantly higher plasma testosterone levels. | academicjournals.org |

| In Vitro | Adult Rat Testicular Strips | Obestatin caused a dose-dependent increase in basal testosterone secretion and significantly enhanced hCG-stimulated testosterone secretion. It also antagonized the inhibitory effect of ghrelin on testosterone secretion. | nih.govresearchgate.net |

| In Vitro | Pre-pubertal & Adult Rat Testis | In normally fed rats, 10⁻⁸ M obestatin significantly induced hCG-stimulated testosterone concentrations, an effect not seen in fasted rats, suggesting a dependency on nutritional status. | academicjournals.orgajol.info |

Muscle System Biology

The direct role of obestatin in skeletal muscle regeneration and satellite cell activity in rat models is an emerging area of research. While extensive mechanistic studies have been performed in mouse models, rat-specific data indicates that obestatin is involved in myogenesis. nih.gov Research has shown that obestatin levels are upregulated in rat myotubes, which suggests a functional role for the peptide in myogenic differentiation. Satellite cells are recognized as the primary stem cells responsible for muscle repair and regeneration. mdpi.comyoutube.com

Pancreatic Islet and Beta Cell Function

Obestatin demonstrates significant protective and regenerative effects on pancreatic islets and beta cells in various rat models of diabetes. Its expression in the fetal and neonatal rat pancreas has been positively correlated with insulin secretion, suggesting a role in beta-cell function from an early developmental stage. diabetesjournals.org

In models of type 2 diabetes induced by a high-fat diet and streptozotocin (B1681764), long-term obestatin treatment has been shown to improve islet health significantly. openpublichealthjournal.com Treatment can lead to the restoration of islet morphology, an increase in insulin expression, and a reduction in beta-cell apoptosis. openpublichealthjournal.com Furthermore, obestatin has been found to prevent beta-cell loss and increase insulin expression and secretion in pancreatic islets of newborn rats treated with streptozotocin. openpublichealthjournal.com In a combined therapy approach, obestatin, along with mesenchymal stem cells, showed significant improvements in pancreatic function in type II diabetic rats, enhancing the expression of crucial genes like GLP-1 and Pdx1. nih.gov

Summary of Obestatin's Effects on Pancreatic Islets in Diabetic Rat Models:

| Rat Model | Obestatin's Effects | Citation(s) |

|---|---|---|

| High-Fat Diet / Streptozotocin-Induced T2DM | Showed significant improvement in islet size and increased number of β-cells. | openpublichealthjournal.com |

| High-Fat Diet / Streptozotocin-Induced T2DM | Improved metabolic profile, showed anti-apoptotic effects, and increased pancreatic GLP-1 and Pdx1 gene expression. | nih.gov |

Pancreatic Beta-Cell Survival and Anti-Apoptotic Effects in Rat Models

Obestatin, a peptide derived from the preproghrelin gene, demonstrates significant protective effects on pancreatic beta-cells, promoting their survival and shielding them from apoptosis (programmed cell death). nih.gov In rat insulinoma cell lines (INS-1E), obestatin has been shown to exert proliferative, survival, and anti-apoptotic actions, particularly under conditions of cellular stress, such as serum deprivation or exposure to inflammatory cytokines like interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.govdiabetesjournals.org

The anti-apoptotic mechanism of obestatin involves the activation of key intracellular signaling pathways. nih.gov Studies have revealed that obestatin's protective effects are mediated through the activation of extracellular signal-related kinase 1/2 (ERK1/2) and phosphatidylinositol 3-kinase (PI 3-kinase)/Akt pathways. nih.gov Furthermore, the peptide increases intracellular cyclic AMP (cAMP), and the inhibition of the adenylyl cyclase/cAMP/protein kinase A (PKA) signaling cascade blocks its anti-apoptotic effects. nih.govuniupo.it This suggests that obestatin utilizes multiple signaling routes to maintain beta-cell viability. nih.gov

Further evidence points to the role of specific anti-apoptotic proteins. Obestatin treatment may increase the expression of the anti-apoptotic protein Bcl-2, suggesting it enhances the cell's intrinsic survival mechanisms to prevent death. openpublichealthjournal.com The peptide's ability to protect beta-cells from inflammatory insults is crucial, as cytokine-induced apoptosis is a known factor in the loss of beta-cell mass in diabetes. diabetesjournals.orgnih.gov

Influence on Beta-Cell Mass and Regeneration in Diabetic Rat Models

In addition to preventing cell death, obestatin appears to play a role in maintaining and potentially regenerating pancreatic beta-cell mass, particularly in the context of diabetes. Histopathological studies on pancreatic tissues from type 2 diabetic rat models have shown that treatment with obestatin leads to a significant improvement in the size of the islets of Langerhans and an increase in the number of beta-cells. openpublichealthjournal.com This indicates a potential for obestatin to stimulate the growth and proliferation of these vital insulin-producing cells. openpublichealthjournal.com

The mechanisms underlying this influence on beta-cell mass are linked to obestatin's ability to induce the expression of genes critical for beta-cell regulation and function. nih.govdiabetesjournals.org For instance, obestatin has been found to upregulate the expression of glucagon-like peptide-1 receptor (GLP-1R) mRNA and insulin receptor substrate-2 (IRS-2). nih.govuniupo.it IRS-2 is a key molecule in regulating glucose homeostasis and the survival of beta-cells. nih.gov

Research also suggests that obestatin can enhance the generation of functional, islet-like cell clusters from precursor cells in vitro, highlighting its potential implications for cell-based replacement therapies for diabetes. nih.gov In streptozotocin-treated newborn rats, a model for diabetes, obestatin administration was shown to increase islet cell mass. openpublichealthjournal.com Collectively, these findings support a role for obestatin in preserving and possibly restoring a healthy population of pancreatic beta-cells in diabetic rat models. openpublichealthjournal.comnih.gov

Inflammation and Tissue Injury Response

Anti-Inflammatory Actions in Various Rat Tissues

Obestatin exhibits notable anti-inflammatory properties across a range of tissues in rat models. This action is primarily characterized by its ability to reduce the levels of pro-inflammatory cytokines and limit the infiltration of inflammatory cells. In studies of acute pancreatitis in rats, obestatin administration was found to reduce inflammation and increase pancreatic blood supply. nih.govnih.gov

In a rat model of experimental ulcerative colitis, obestatin provided protection by attenuating lipid peroxidation and T helper 1 (Th1)-mediated inflammation. nih.gov Similarly, in cases of renal ischemia-reperfusion that cause remote liver injury, obestatin treatment significantly lowered the hepatic levels of the pro-inflammatory cytokines TNF-α and IL-1β. This was accompanied by a reduction in myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration into the tissue.

This anti-inflammatory effect has also been observed in the testes. In a testicular ischemia-reperfusion injury model, obestatin reversed the elevated levels of TNF-α and IL-1β, demonstrating its capacity to mitigate inflammatory responses in diverse organs. ekb.egekb.eg

Protective Effects against Ischemia-Reperfusion Injury in Rat Organs

Obestatin confers significant protection against the damage caused by ischemia-reperfusion (I/R) injury in various rat organs, including the liver, testes, and ileum. nih.govnih.gov This type of injury occurs when blood supply is restored to a tissue after a period of oxygen deprivation, leading to a surge in oxidative stress and inflammation. ekb.eg Obestatin's protective mechanism is attributed to its potent anti-oxidant, anti-inflammatory, and anti-apoptotic properties. ekb.egekb.eg

In rats subjected to hepatic I/R, obestatin treatment counteracted the induced liver damage by reducing oxidative stress and inhibiting the release of pro-inflammatory cytokines. nih.gov Studies on remote liver injury caused by renal I/R provided more detailed evidence; obestatin administration reversed the increase in malondialdehyde (MDA), a marker of lipid peroxidation, and boosted the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).

Similar protective effects were documented in testicular I/R injury. Obestatin treatment not only reduced levels of MDA, TNF-α, and IL-1β but also enhanced the activities of the antioxidant enzymes SOD, CAT, and glutathione (B108866) peroxidase (GPX). ekb.egekb.eg Furthermore, obestatin mitigated apoptosis by decreasing the activity of caspase-8 and caspase-3 and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. ekb.eg

The table below summarizes the protective effects of obestatin on key biomarkers in different rat organs following ischemia-reperfusion injury, based on data from published studies.

| Organ | Biomarker | I/R Group (Untreated) | I/R + Obestatin Group | Protective Effect |

| Liver (from Renal I/R) | Malondialdehyde (MDA) | Increased | Decreased | Anti-oxidant |

| Superoxide Dismutase (SOD) | Decreased | Increased | Anti-oxidant | |

| Catalase (CAT) | Decreased | Increased | Anti-oxidant | |

| TNF-α | Increased | Decreased | Anti-inflammatory | |

| IL-1β | Increased | Decreased | Anti-inflammatory | |

| Testis | Malondialdehyde (MDA) | Increased | Decreased | Anti-oxidant |

| Superoxide Dismutase (SOD) | Decreased | Increased | Anti-oxidant | |

| TNF-α | Increased | Decreased | Anti-inflammatory | |

| IL-1β | Increased | Decreased | Anti-inflammatory | |

| Caspase-3 Activity | Increased | Decreased | Anti-apoptotic | |

| Bax Protein Expression | Increased | Decreased | Anti-apoptotic | |

| Bcl-2 Protein Expression | Decreased | Increased | Anti-apoptotic |

Comparative Biological Roles with Ghrelin in Rat Models

Shared Genetic Origin and Differential Processing of Preproghrelin in Rats

Obestatin (B13227) and ghrelin, two peptides with distinct physiological roles, originate from a single gene, the preproghrelin gene (GHRL). nih.govmdpi.comnih.gov This shared genetic origin underscores a fascinating biological paradigm where a single precursor molecule can yield mediators with often opposing functions. In rats, the GHRL gene encodes a 117-amino acid precursor protein known as preproghrelin. mdpi.com Through a series of post-translational modifications, this precursor is cleaved to generate the 28-amino acid ghrelin peptide and the 23-amino acid obestatin peptide. researchgate.net

The processing of preproghrelin is a critical step that determines the relative availability of these two peptides and is mediated by specific enzymes known as prohormone convertases (PCs). nih.gov In the rat stomach, studies have shown that prohormone convertase 1/3 (PC1/3) is instrumental in the cleavage of preproghrelin to produce ghrelin. nih.gov The observation that preproghrelin-positive cells are more numerous than cells positive for both ghrelin and PC1/3 in the stomach suggests that the expression of PC1/3 is a rate-limiting factor for ghrelin production in this tissue. nih.gov